

Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)propanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(thiophen-2-yl)propanenitrile** (CAS No. 88701-59-1), a versatile heterocyclic building block. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(thiophen-2-yl)propanenitrile**.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	m	-	Thiophene H-5
7.06	m	-	Thiophene H-3
6.96	m	-	Thiophene H-4
4.16	q	7.2	CH
1.72	d	7.2	CH ₃

[\[1\]](#)

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ) ppm	Assignment
139.7	Thiophene C-2
127.5	Thiophene CH
126.0	Thiophene CH
125.8	Thiophene CH
121.1	CN
27.0	CH
21.9	CH ₃

[\[1\]](#)

Infrared (IR) Spectroscopic Data

Technique: Neat

Wavenumber (cm ⁻¹)	Assignment
3107	Aromatic C-H stretch
2987	Aliphatic C-H stretch
2938	Aliphatic C-H stretch
2241	C≡N stretch
1453	Aromatic C=C stretch
1237	C-H in-plane bend
830	C-H out-of-plane bend
705	C-S stretch

[\[1\]](#)

Mass Spectrometry (MS) Data

Molecular Formula: C₇H₇NS Molecular Weight: 137.2 g/mol

m/z	Adduct
138.03720	[M+H] ⁺
160.01914	[M+Na] ⁺
175.99308	[M+K] ⁺
155.06374	[M+NH ₄] ⁺

Note: The m/z values are predicted values.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(thiophen-2-yl)propanenitrile** is prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ^{13}C NMR, a higher concentration (50-100 mg) may be utilized to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

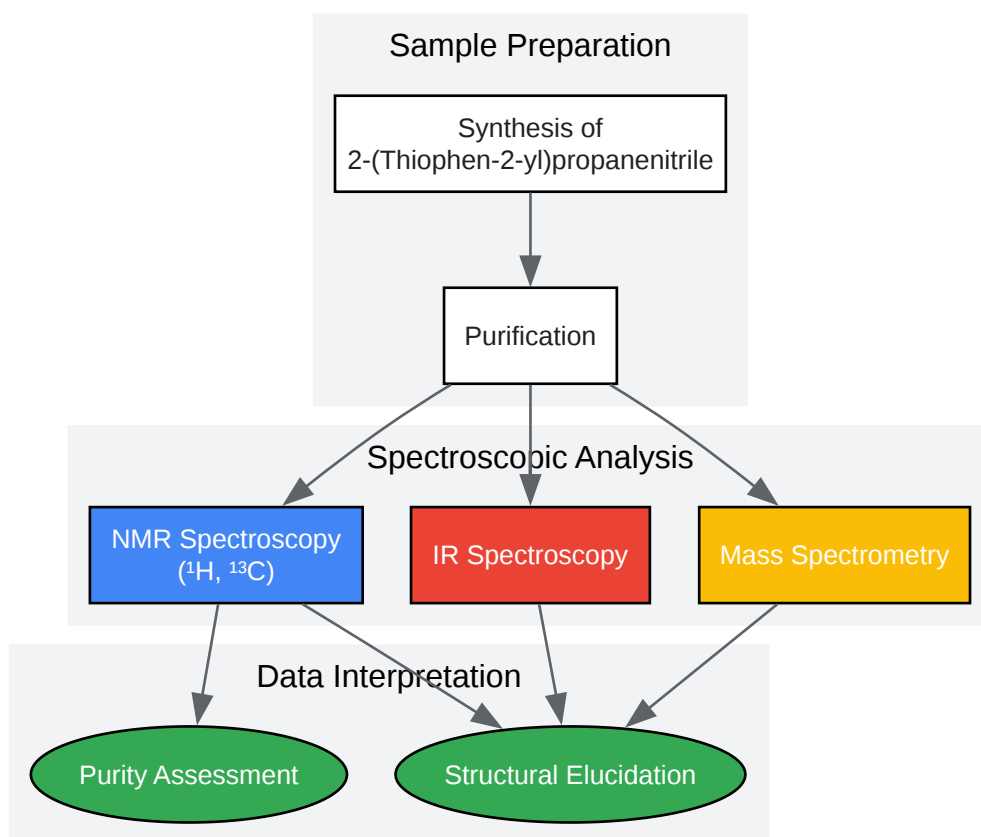
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **2-(thiophen-2-yl)propanenitrile**, a neat spectrum can be acquired by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which allows for the detection of the molecular ion. The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low $\mu\text{g/mL}$ or high ng/mL range and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-(thiophen-2-yl)propanenitrile**.



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Caption: Workflow for the spectroscopic analysis of **2-(thiophen-2-yl)propanenitrile**.

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References

- 1. rsc.org [rsc.org]
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